molecular formula C10H8O2 B1361237 Methyl 4-ethynylbenzoate CAS No. 3034-86-4

Methyl 4-ethynylbenzoate

Cat. No. B1361237
Key on ui cas rn: 3034-86-4
M. Wt: 160.17 g/mol
InChI Key: JPGRSTBIEYGVNO-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

Potassium carbonate (316 mg, 2.28 mmol) was added to a stirred solution of (1-diazo-2-oxo-propyl)-phosphonic acid dimethyl (400 mg, 2.08 mmol) and 4-formyl-benzoic acid (341 mg, 2.08 mmol) in MeOH (20 mL) and continued stirring at room temperature overnight. The reaction mixture was filtered and concentrated to get the residue. The residue obtained was diluted with DCM and organic phase was washed with 5% sodium bicarbonate and brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 310 mg (79.4% yield) 4-ethynyl-benzoic acid methyl ester.
Quantity
316 mg
Type
reactant
Reaction Step One
[Compound]
Name
(1-diazo-2-oxo-propyl)-phosphonic acid dimethyl
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[CH:7]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1)=O.[CH3:18][OH:19]>C(Cl)Cl>[CH3:18][O:19][C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([C:7]#[CH:1])=[CH:17][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
316 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
(1-diazo-2-oxo-propyl)-phosphonic acid dimethyl
Quantity
400 mg
Type
reactant
Smiles
Name
Quantity
341 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
continued stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the residue
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
was washed with 5% sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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